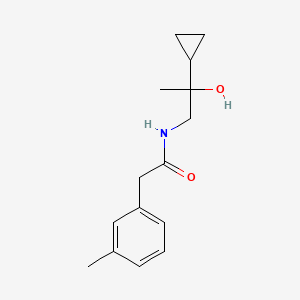
N-(2-cyclopropyl-2-hydroxypropyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-(m-tolyl)acetamide, also known as CR845, is a novel kappa opioid receptor agonist. It is a synthetic compound that has been developed for its potential use in the treatment of various medical conditions, including chronic pain, pruritus, and other disorders.
Scientific Research Applications
Environmental Impact and Biochemical Effects : One study focused on the cyto-genotoxicity of paracetamol (PCM; N-(4-hydroxyphenyl)acetamide) on the zebra mussel (Dreissena polymorpha), an indicator species for water pollution. This research highlights the environmental presence and potential sub-lethal effects of pharmaceutical compounds, suggesting implications for aquatic ecosystems (Parolini et al., 2010).
Chemical Synthesis and Drug Development : Another study detailed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This showcases the role of such compounds in developing therapeutic agents through specific chemical transformations (Magadum & Yadav, 2018).
Pharmacological Properties : Research on N-(2-hydroxy phenyl) acetamide explored its anti-inflammatory and anti-arthritic properties in adjuvant-induced arthritic rats. The study demonstrates the pharmacological potential of related acetamide compounds in treating inflammatory diseases (Jawed et al., 2010).
Drug Metabolism and Toxicology : An investigation into the metabolism of flutamide, an antiandrogen drug, identified human arylacetamide deacetylase as a key enzyme in its hydrolysis, pointing to the metabolic pathways and potential for hepatotoxicity in drugs containing the acetamide moiety (Watanabe et al., 2009).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-4-3-5-12(8-11)9-14(17)16-10-15(2,18)13-6-7-13/h3-5,8,13,18H,6-7,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLJMOHOSSRFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

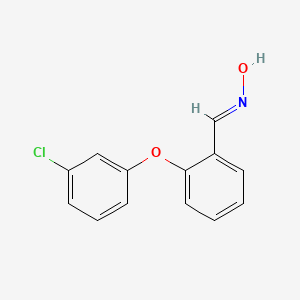
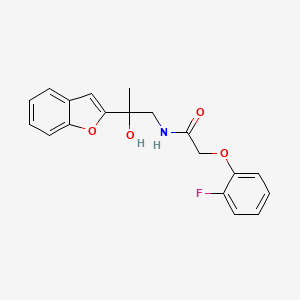
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2732728.png)
![7-Chloro-3-(3-fluorophenyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2732729.png)
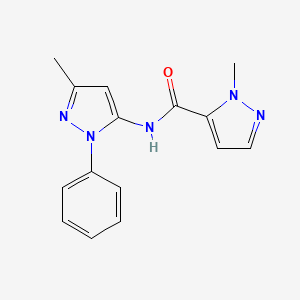

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2732736.png)
![ethyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2732737.png)
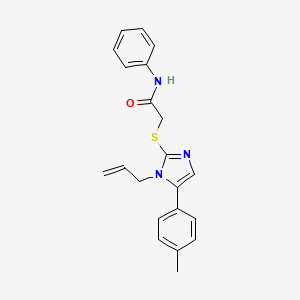
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2732741.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2732743.png)

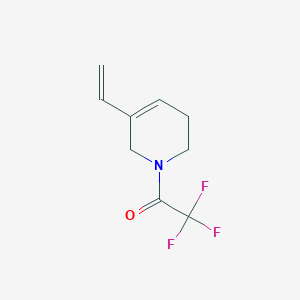
![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide](/img/structure/B2732746.png)